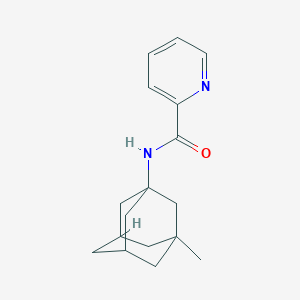![molecular formula C24H30N6O3 B6033627 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In
作用機序
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate targets the ATP-binding site of CK2, which inhibits its activity. CK2 is involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate disrupts these processes, leading to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate inhibits CK2 activity, leading to the inhibition of cell growth and induction of apoptosis. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate protects neurons from oxidative stress and improves cognitive function. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for viral infections.
実験室実験の利点と制限
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good purity. It has also been extensively studied for its potential as a therapeutic agent for various diseases. However, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has potential off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate. In cancer research, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could be studied in combination with other chemotherapeutic agents to determine its efficacy as a combination therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could be studied in animal models to determine its potential as a therapeutic agent. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate could also be studied for its potential as an anti-inflammatory agent and as a treatment for viral infections. Additionally, further research could be done to optimize the synthesis method of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate to improve yields and purity.
合成法
The synthesis of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate involves several steps, starting with the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This intermediate is then reacted with 4-morpholine cyclohexylamine to form the desired product, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate. The synthesis method has been optimized to produce high yields of 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate with good purity.
科学的研究の応用
2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has been shown to protect neurons from oxidative stress and improve cognitive function. 2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate has also been studied for its potential as an anti-inflammatory agent and as a treatment for viral infections.
特性
IUPAC Name |
2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c31-23(25-21-10-6-8-19-7-2-3-9-20(19)21)33-18-15-30-22(26-27-28-30)24(11-4-1-5-12-24)29-13-16-32-17-14-29/h2-3,6-10H,1,4-5,11-18H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXJFPWWYVGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2CCOC(=O)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)

![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)